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Compound of Interest

Compound Name: Ledaborbactam Etzadroxil

Cat. No.: B3324390

This guide provides a comparative analysis of the Phase 1 clinical trial data for
Ledaborbactam Etzadroxil, a novel oral 3-lactamase inhibitor, focusing on its safety and
pharmacokinetic (PK) profile. For context, its performance is compared against two established
intravenous [3-lactamase inhibitors: Vaborbactam (in Vabomere®) and Avibactam (in
Zavicefta®).

Ledaborbactam etzadroxil is a prodrug that is rapidly and extensively converted to its active
form, ledaborbactam (LED).[1][2][3] It is being developed in combination with the oral
cephalosporin ceftibuten to treat infections caused by drug-resistant Enterobacterales.[1][4][5]
Ledaborbactam inhibits a broad spectrum of B-lactamase enzymes, including Ambler class A,
C, and D enzymes, restoring the activity of ceftibuten against many resistant Gram-negative
pathogens.[5][6]

Comparative Safety Profile: Phase 1 Data

The primary objective of Phase 1 trials is to evaluate the safety and tolerability of an
investigational drug in healthy volunteers.[7][8] The safety profile of Ledaborbactam
Etzadroxil, administered with and without ceftibuten, was assessed in two Phase 1 studies.
The overall incidence of treatment-emergent adverse events (TEAES) was comparable
between the treatment and placebo groups.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAES) in Phase 1 Trials
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Drug . Most
o Dosing No. of TEAE
Combinatio ] o . Common Reference
Regimen Participants Incidence
n TEAES
Single doses
Ledaborbacta  (100-1000 Gastrointestin
m Etzadroxil mg); Multiple 109 82% al disorders [11[3]
+ Ceftibuten doses (75- (28%)
500 mg g8h)
Gastrointestin
Placebo 27 78% al disorders [11[3]
(15%)
Single and
Meropenem/ multiple Not specified; N
) 76 Not specified [9][10]
Vaborbactam  ascending well-tolerated
doses
Mild to
Ceftazidime/ ) o moderate
] Single dose 32 (pediatric) 18.8% [11]
Avibactam AEs, no
serious AEs

In the Ledaborbactam Etzadroxil trials, TEAES related to gastrointestinal disorders were
reported more frequently in the active treatment group (28%) compared to the placebo group
(15%).[1][3] For Vabomere (meropenem/vaborbactam), Phase 1 studies in healthy adults
concluded the combination was well tolerated.[9][10] Similarly, a Phase 1 study of Zavicefta
(ceftazidime/avibactam) in pediatric patients did not identify any new safety concerns.[11]

Comparative Pharmacokinetics (PK)

Pharmacokinetic analysis in Phase 1 trials characterizes the absorption, distribution,
metabolism, and excretion of a drug.[7][8] Ledaborbactam etzadroxil demonstrated extensive
conversion to the active inhibitor, ledaborbactam, with the prodrug's exposure being less than
2% of the active form.[1][2][3]

Table 2: Single-Dose Pharmacokinetic Parameters of 3-Lactamase Inhibitors (Healthy Adults)
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Inhibitor Cmax AUCIinf
Dose Tmax (h) Reference
(Prodrug) (ng/mL) (h-pg/mL)
Ledaborbacta
m (from
100 mg - 15.4 1.25-2.0 [1]
Ledaborbacta
m Etzadroxil)
1000 mg - 114.0 1.25-2.0 [1]
Vaborbactam 1000 mg 68.6 215 0.5 [10]
2000 mg 149 496 0.5 [10]
Avibactam 500 mg 12.3 28.5 ~1.0 [12]

Note: Data for different drugs are from separate studies and not from a head-to-head

comparison.

Following single doses of Ledaborbactam Etzadroxil, the exposure (AUC) of the active

ledaborbactam increased in a dose-proportional manner.[1][3]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Ledaborbactam (Healthy Adults)

Inhibitor Dosing AUCtau (0- Terminal
(from Regimen 8h) Half-Life Key Finding Reference
Prodrug) (10 days) (h-pg/mL) (t'%)
Less than
Ledaborbacta )
proportional
m (from
75 mg g8h 13.9 ~11-12 hours  dose [1][3]
Ledaborbacta ) )
increase in
m Etzadroxil)
exposure
84% of drug
excreted
500 mg g8h 70.0 ~11-12 hours  unchangedin [1]

urine at

steady state
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After 10 days of dosing every 8 hours, ledaborbactam showed a terminal half-life of
approximately 11 to 12 hours.[1][2][3] A key finding was that no clinically relevant
pharmacokinetic interactions were observed between ceftibuten and ledaborbactam when co-
administered.[1] For comparison, Vaborbactam has a reported half-life of approximately 2.25
hours, and a high percentage (75-95%) is excreted unchanged in the urine.[9][13]

Experimental Protocols

The data for Ledaborbactam Etzadroxil was derived from two Phase 1, randomized, double-
blind, placebo-controlled studies conducted in healthy adult volunteers (ClinicalTrials.gov:
NCT04243863 and NCT04877379).[3]

General Phase 1 Protocol for Antibacterial Agents:

o Study Design: The trials typically follow a single-ascending dose (SAD) and multiple-
ascending dose (MAD) design.[7][14] In each cohort, a small group of subjects (e.g., 6-8) are
randomized to receive either the active drug or a placebo.

e Dose Escalation: The SAD phase begins with a single low dose of the drug. If found to be
safe and well-tolerated, the dose is escalated in subsequent cohorts.[7] The MAD phase
follows, where subjects receive multiple doses over a set period (e.g., 10 days for
Ledaborbactam) to assess steady-state pharmacokinetics and safety upon repeated
administration.[1]

« Inclusion/Exclusion Criteria: Participants are typically healthy adults (e.g., 18-55 years) with
a normal body mass index and no clinically significant health issues or allergies to related
drugs.[14][15]

o Pharmacokinetic Sampling: Blood and urine samples are collected at frequent, prespecified
intervals before and after drug administration. These samples are analyzed to determine key
PK parameters like Cmax (maximum concentration), AUC (area under the concentration-
time curve), and t% (half-life).[7][8]

o Safety and Tolerability Monitoring: Safety is the primary endpoint. This involves continuous
monitoring of vital signs, electrocardiograms (ECGSs), and clinical laboratory tests
(hematology, chemistry, urinalysis). All adverse events are recorded and evaluated for their
severity and potential relationship to the study drug.[8]
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o Food Effect/Drug Interaction: Some Phase 1 studies may include cohorts to assess the effect
of food on drug absorption or to evaluate potential drug-drug interactions with a combination
agent, as was done for Ledaborbactam Etzadroxil and ceftibuten.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a Phase 1 clinical trial for a new
antibacterial agent, incorporating both single and multiple ascending dose stages.
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Caption: Workflow of a Phase 1 Single and Multiple Ascending Dose Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Phase 1 Clinical Trial Analysis: Ledaborbactam
Etzadroxil Safety and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3324390#analysis-of-phase-1-clinical-trial-data-for-
ledaborbactam-etzadroxil-safety-and-pk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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